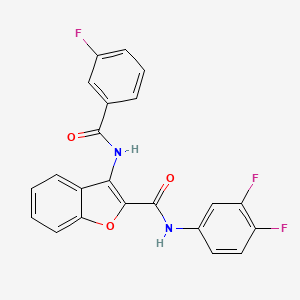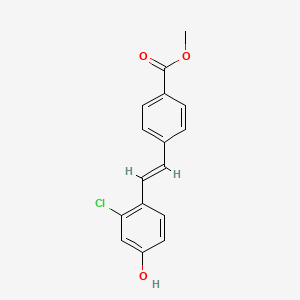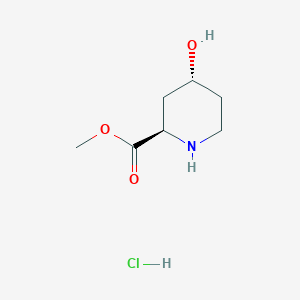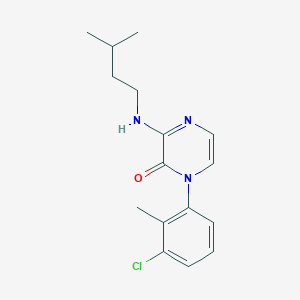![molecular formula C14H18F3NO2S B2674066 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 612042-26-9](/img/structure/B2674066.png)
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoromethyl group, for instance, is known for its high electronegativity and can participate in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine, have been widely recognized for their bacteriostatic properties against bacterial infections. Beyond their historical significance as antibiotics, sulfonamides have diversified applications in modern medicine, including roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their utility has expanded into the treatment of various diseases, such as cancer, glaucoma, and Alzheimer's disease, showcasing their versatility as drug candidates (Gulcin & Taslimi, 2018).
Environmental Degradation and Impact
Research on polyfluoroalkyl chemicals, which share structural similarities with 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine due to the presence of fluorinated moieties, has illuminated the environmental fate and degradation pathways of these compounds. Studies focusing on microbial degradation have provided insights into how these chemicals, once released into the environment, can be broken down into perfluorinated acids, raising concerns about their persistence and potential impact on ecosystems (Liu & Avendaño, 2013).
Antibiotic Resistance Implications
The widespread use of sulfonamides has led to environmental concerns, notably their contribution to the development of antibiotic resistance. The release of small amounts of sulfonamides into the environment, primarily from agricultural activities, has been shown to induce changes in microbial populations. This shift can potentially affect human health on a global scale, emphasizing the need for more sustainable use and disposal practices for these compounds (Baran et al., 2011).
Novel Treatment Technologies for PFAS
The structural features of 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine suggest its potential inclusion in the broader category of fluoroalkyl substances, which have been the subject of research for novel treatment technologies. Studies have explored various innovative methods, including sonochemistry and photolysis, to address the challenges posed by the environmental persistence of these compounds. This research direction underscores the need for effective strategies to mitigate the impact of such substances on both the environment and public health (Kucharzyk et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-10-6-11(2)9-18(8-10)21(19,20)13-5-3-4-12(7-13)14(15,16)17/h3-5,7,10-11H,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXIOJSNWIZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)



![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)




![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)
![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)
![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)
![2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2674005.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)